molecular formula C22H24BrN3O5 B2657487 4-[1-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-nitropropyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 2097895-27-5

4-[1-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-nitropropyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2657487
CAS No.: 2097895-27-5
M. Wt: 490.354
InChI Key: GTDDJVNVFQBDEV-UHFFFAOYSA-N
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Description

The compound 4-[1-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-nitropropyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one features a pyrazol-3-one core substituted with:

  • A 3-bromo-4-ethoxy-5-methoxyphenyl group at position 1, introducing halogen (Br), alkoxy (ethoxy), and methoxy substituents.
  • A 2-nitropropyl chain attached to the phenyl group, contributing electron-withdrawing effects and steric bulk.
  • Methyl and phenyl groups at positions 5 and 2, respectively, enhancing hydrophobicity and structural rigidity.

Properties

IUPAC Name

4-[1-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-nitropropyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O5/c1-5-31-21-17(23)11-15(12-18(21)30-4)20(14(3)26(28)29)19-13(2)24-25(22(19)27)16-9-7-6-8-10-16/h6-12,14,20,24H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDDJVNVFQBDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C(C)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[1-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-nitropropyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves multiple steps. The starting materials typically include 3-bromo-4-ethoxy-5-methoxybenzaldehyde and nitropropane. The synthetic route may involve the following steps:

    Condensation Reaction: The aldehyde group of 3-bromo-4-ethoxy-5-methoxybenzaldehyde reacts with nitropropane in the presence of a base to form a nitroalkene intermediate.

    Michael Addition: The nitroalkene undergoes a Michael addition with a suitable nucleophile, such as a pyrazolone derivative, to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-[1-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-nitropropyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen in the presence of a catalyst, resulting in the formation of an amine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Hydrolysis: The ethoxy and methoxy groups can be hydrolyzed under acidic or basic conditions to form corresponding alcohols.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[1-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-nitropropyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe for studying various biological processes.

    Medicine: Due to its unique structure, it may exhibit pharmacological activity and could be investigated for potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[1-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-nitropropyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name (Source) Core Structure Substituents Notable Features
Target Compound Pyrazol-3-one 3-bromo-4-ethoxy-5-methoxyphenyl, 2-nitropropyl, 5-methyl, 2-phenyl Bromo, ethoxy, methoxy, nitro groups
1-[3-(Dimethylamino)propyl]-... () Pyrrol-2-one 4-(4-ethoxy-3-methylbenzoyl), 5-(4-fluorophenyl), dimethylaminopropyl Fluorophenyl, ethoxy, aminoalkyl chain
5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-... () Pyrrol-2-one 3-bromo-4-hydroxy-5-methoxyphenyl, diethylaminoethyl, dimethoxybenzoyl Bromo, hydroxy, methoxy, tertiary amine
4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-... () Pyrazol-3-one 4-bromo, nitrophenoxymethyl, methyl, phenyl Bromo, nitrophenoxy, methyl
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-... () Pyrazol-3-one 4-bromo, bromomethyl, 4'-chlorophenyl, methyl Dihalogenated, chlorophenyl

Core Structure Variations

  • Pyrazol-3-one vs. Pyrrol-2-one: The pyrazol-3-one core (target compound, ) has a five-membered ring with two adjacent nitrogen atoms, offering distinct hydrogen-bonding and tautomeric properties compared to the pyrrol-2-one core (), which contains a single nitrogen and a ketone group. Pyrazolones are known for their stability and versatility in drug design, whereas pyrrolones may exhibit different electronic profiles due to the lactam structure .

Substituent Analysis

  • Halogenated Groups: Bromine is present in the target compound (3-bromo) and analogues (), increasing molecular weight and lipophilicity. The dihalogenated compound in (Br and Cl) may exhibit enhanced electrophilicity compared to the mono-brominated target compound .
  • In contrast, the nitrophenoxy group in ’s compound provides a conjugated nitro-aromatic system, which could stabilize charge distribution .
  • Alkoxy/Methoxy Substituents :
    Ethoxy and methoxy groups in the target compound and ’s compound enhance solubility via polar interactions. The hydroxyl group in ’s compound adds hydrogen-bonding capacity, absent in the target compound .
  • Aminoalkyl Chains: Compounds in (dimethylaminopropyl) and 8 (diethylaminoethyl) include tertiary amines, likely increasing water solubility and basicity—features absent in the target compound .

Methodological Considerations for Structural Comparison

Graph-based analysis (as noted in ) highlights critical differences:

  • The 3-bromo-4-ethoxy-5-methoxyphenyl group’s substitution pattern (meta-bromo, para-ethoxy, meta-methoxy) is distinct from the para-substituted halogens in and , altering steric and electronic profiles .

Biological Activity

Structural Overview

The compound features a complex structure characterized by:

  • A pyrazole ring , which is known for its pharmacological significance.
  • Substituents including bromo , ethoxy , and methoxy groups that may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against a range of bacteria and fungi. The presence of the bromo and methoxy groups in this compound is hypothesized to enhance its interaction with microbial targets.

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. Compounds like celecoxib, which share structural similarities, inhibit cyclooxygenase enzymes (COX-1 and COX-2). This suggests that our compound may possess similar anti-inflammatory mechanisms, potentially making it useful in treating inflammatory diseases.

Anticancer Potential

Research has highlighted the anticancer activity of pyrazole derivatives. In vitro studies have demonstrated that certain pyrazoles can induce apoptosis in cancer cells. The specific structural features of this compound, particularly the nitro group, could play a role in modulating pathways involved in cancer cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that pyrazole compounds may offer neuroprotective benefits. Studies indicate that they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Detailed Research Findings

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that similar pyrazole compounds showed minimum inhibitory concentrations (MIC) against various pathogens, suggesting potential for the tested compound to exhibit comparable activity .
  • Anti-inflammatory Mechanisms : Research indicates that pyrazole derivatives can inhibit inflammatory mediators such as TNF-alpha and IL-6. This aligns with findings from other studies on structurally related compounds .
  • Anticancer Activity : A recent investigation into pyrazole derivatives demonstrated significant cytotoxic effects on several cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis being elucidated .
  • Neuroprotective Studies : In vitro assays have shown that pyrazole compounds can protect against glutamate-induced neurotoxicity, suggesting a promising avenue for further research into neurodegenerative conditions .

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